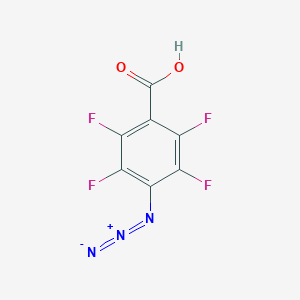

4-Azidotetrafluorobenzoic acid

Descripción

4-Azido-2,3,5,6-tetrafluorobenzoic acid (AFB, CAS RN: 122590-77-6) is a fluorinated aromatic azide with the molecular formula C₇H₄F₄N₃O₂ (molecular weight: 235.10 g/mol). It features a benzoic acid backbone substituted with four fluorine atoms and an azide (-N₃) group at the para position. The compound is characterized by its high reactivity under UV light (λ ~ 258 nm), where the azide group generates nitrene intermediates capable of forming covalent bonds with C-H or heteroatoms .

Propiedades

IUPAC Name |

4-azido-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF4N3O2/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)13-14-12/h(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJFHZXQSLNAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376316 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122590-77-6 | |

| Record name | 4-azido-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Azido-2,3,5,6-tetrafluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution

Methyl pentafluorobenzoate reacts with sodium azide (NaN₃) in a refluxing acetone/water mixture (3:1 v/v). The electron-withdrawing fluorine atoms activate the aromatic ring, facilitating nucleophilic attack at the para position. The reaction is conducted at 85°C for 8 hours to ensure complete substitution.

Key Conditions:

Alkaline Hydrolysis

The intermediate methyl 4-azido-2,3,5,6-tetrafluorobenzoate undergoes hydrolysis using 20% aqueous NaOH in methanol/water. The reaction proceeds at room temperature for 24 hours, after which acidification with HCl precipitates the product.

Hydrolysis Parameters:

-

Base Concentration: 20% NaOH ensures rapid ester cleavage without degrading the azide group.

-

Acidification: Ice-cold 2N HCl (pH < 1) maximizes product recovery during extraction.

Optimization of Reaction Parameters

Solvent System

A 3:1 acetone/water ratio balances azide nucleophilicity and substrate solubility. Polar aprotic solvents like DMF were avoided due to potential side reactions with NaN₃.

Purification Techniques

-

Extraction: Diethyl ether (3×300 mL) efficiently isolates the methyl ester intermediate.

-

Chromatography: Silica gel chromatography (petroleum ether/ethyl acetate, 9.5:0.5) resolves para and ortho isomers, achieving >95% purity.

Yield and Analytical Data

Stepwise Yields

| Step | Product | Yield (%) |

|---|---|---|

| Substitution | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | 80 |

| Hydrolysis | 4-Azido-2,3,5,6-tetrafluorobenzoic acid | 92 |

Spectroscopic Characterization

Industrial-Scale Considerations

While lab-scale synthesis uses batch reactors, industrial production may employ continuous flow systems to enhance safety and efficiency. Key adaptations include:

-

Automated Temperature Control: Prevents thermal runaway during NaN₃ addition.

-

In-Line Purification: Centrifugal partition chromatography reduces solvent waste.

Alternative Synthetic Pathways

Análisis De Reacciones Químicas

Types of Reactions: 4-Azido-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.

Photochemical Reactions: Upon exposure to UV light, the azido group can generate reactive nitrene intermediates, which can further react with other molecules

Common Reagents and Conditions:

Sodium Azide (NaN3): Used for introducing the azido group.

UV Light: Used in photochemical reactions to activate the azido group

Major Products:

Nitrene Intermediates: Formed during photochemical reactions, which can further react to form various products

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Intermediate:

TFBA serves as a crucial intermediate in the synthesis of fluorinated organic compounds. Its ability to enhance the efficiency and selectivity of chemical reactions makes it particularly useful in developing new synthetic methodologies. The incorporation of fluorine atoms can significantly influence the physical and chemical properties of the resulting compounds, often improving their stability and reactivity .

Pharmaceutical Development

Drug Design and Development:

The compound is instrumental in designing novel pharmaceuticals. Its unique structural characteristics contribute to creating compounds with enhanced bioactivity and stability. TFBA has been utilized to create photoaffinity labeling agents that probe biological receptors, which is essential for understanding drug-receptor interactions . The azide functional group allows for the introduction of various functional moieties through click chemistry, facilitating the development of targeted therapies.

Material Science

Advanced Materials:

TFBA is employed in developing advanced materials such as polymers and coatings that require specific thermal and chemical resistance. Its fluorinated nature imparts desirable properties like hydrophobicity and thermal stability, making it suitable for applications in electronics and protective coatings .

Bioconjugation

Biomolecular Attachments:

In bioconjugation techniques, TFBA allows for the attachment of biomolecules to surfaces or other molecules. This property is particularly valuable in drug delivery systems where precise targeting of therapeutic agents to specific cells or tissues is required. The compound's ability to form stable covalent bonds with biomolecules enhances its utility in creating bioconjugates for diagnostic and therapeutic applications .

Analytical Chemistry

Detection and Quantification:

TFBA is utilized in analytical methods for detecting and quantifying fluorinated compounds. Its application aids researchers in environmental monitoring and quality control by providing reliable analytical tools for assessing the presence of fluorinated substances in various matrices .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-azido-2,3,5,6-tetrafluorobenzoic acid primarily involves the generation of reactive intermediates upon activation. When exposed to UV light, the azido group forms nitrene intermediates, which can covalently bond with nearby molecules. This property is exploited in photoaffinity labeling to probe molecular interactions and identify binding sites on proteins .

Comparación Con Compuestos Similares

Research Findings and Data Tables

Table 1: Photochemical Efficiency in Surface Functionalization

| Substrate | Compound Used | UV Exposure Time (min) | Covalent Bonding Efficiency (%) |

|---|---|---|---|

| Polyimide (PI) | AFB | 10 | >95% |

| SWCNTs | Methyl AFB ester | 15 | 85% |

| PVDF | AFB-grafted poly(vinylamine) | 20 | 78% |

Table 2: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Solubility in DMF (mg/mL) |

|---|---|---|

| AFB | 180 | 50 |

| H₂tfBDC | 300 | 120 |

| 4-Azidobenzoic Acid | 150 | 200 |

Critical Analysis of Contradictions and Limitations

- Synthesis Challenges: notes AFB is a byproduct in H₂tfBDC synthesis, requiring optimized conditions (e.g., excess n-BuLi) to suppress its formation . This contrasts with its intentional synthesis for crosslinking applications .

- Toxicity Concerns: Fluorinated azides like AFB are persistent environmental pollutants (PFAS-related concerns) , limiting their use in biomedical applications compared to non-fluorinated analogs.

Actividad Biológica

4-Azido-2,3,5,6-tetrafluorobenzoic acid (N3-TFBA) is a compound that has garnered attention in bioconjugation chemistry due to its unique properties as a click chemistry reagent. This article explores its biological activity, including its applications in protein labeling, bioimaging, and as a photoaffinity labeling agent.

- Molecular Formula : CHFNO

- Molecular Weight : 235.095 g/mol

- Melting Point : 140-141°C

- CAS Number : 122590-77-6

N3-TFBA contains an azide functional group which enables it to participate in bioorthogonal reactions, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is characterized by its rapid kinetics and high specificity, making it suitable for various biological applications.

1. Protein Labeling and Bioimaging

One of the significant applications of N3-TFBA is in the labeling of proteins for bioimaging. In a study involving human embryonic kidney cells (HEK 293), N3-TFBA was used to label mitochondria through SPAAC reactions. The results demonstrated successful fluorescence labeling localized to mitochondria when cells were treated with N3-TFBA and a corresponding alkyne probe .

2. Hydrogel Formation and Drug Delivery

N3-TFBA has also been utilized as a capping group in hydrogel systems. Research indicates that tetrafluorinated aryl azides improve the stability and sensitivity of hydrogels to bioorthogonal triggers. For instance, hydrogels incorporating N3-TFBA exhibited reduced critical gel concentrations and enhanced drug release profiles compared to non-fluorinated counterparts . The release of doxorubicin from these hydrogels reached 76% after 10 hours, showcasing the compound's potential in controlled drug delivery systems.

3. Photoaffinity Labeling

N3-TFBA serves as a versatile photoaffinity labeling agent that can probe biological receptors. Its ability to form covalent bonds upon light activation allows for specific targeting of biomolecules in complex biological systems . This property is particularly useful in studying protein interactions and cellular localization.

Case Study 1: SPAAC Reaction Kinetics

A detailed kinetic study of the SPAAC reaction involving N3-TFBA revealed a reaction rate of up to 3.60 Ms, making it one of the fastest reported for this type of reaction. This high reactivity facilitates efficient bioconjugation processes in living systems .

Case Study 2: Hydrogel Drug Release Dynamics

In experiments assessing drug release from N3-TFBA-containing hydrogels, it was found that the presence of tetrafluorinated groups significantly lowered the minimum concentration required for effective gel-to-solution transitions. This finding underscores the compound's role in enhancing drug delivery efficacy while maintaining structural integrity under physiological conditions .

Summary of Findings

| Property | Observation |

|---|---|

| SPAAC Reaction Rate | Up to 3.60 Ms |

| Fluorescence Labeling | Successful targeting of mitochondria in HEK293 |

| Hydrogel Drug Release (DOX) | 76% release after 10 hours |

| Photoaffinity Labeling | Effective probing of biological receptors |

Q & A

Q. How can researchers ensure reproducibility in N3-TFBA-based experiments given its sensitivity to storage conditions?

- Methodological Answer :

- Batch standardization : Characterize each synthesis batch via H/F NMR, HPLC, and elemental analysis.

- Stability testing : Conduct accelerated aging studies (e.g., 25°C/60% RH) to establish shelf-life limits.

- Interlaboratory validation : Share protocols with collaborators to identify environmental variables (e.g., humidity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.